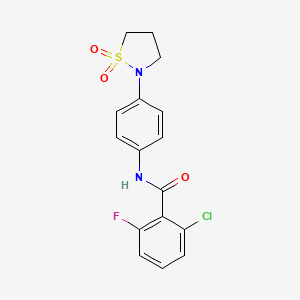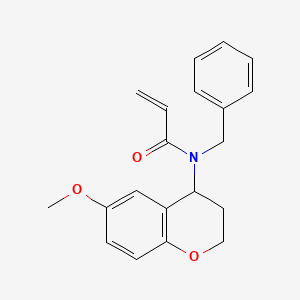
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. It has also been suggested that it may inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects against oxidative stress-induced cell death. Furthermore, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide in lab experiments is its potential as a cytotoxic agent against various cancer cell lines. It has also been shown to have neuroprotective and anti-inflammatory properties, which may have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and monitoring.
Orientations Futures
There are several future directions for the study of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and facilitate the development of more potent analogs.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting amide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to obtain the final product.
Applications De Recherche Scientifique
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells. Furthermore, it has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-20(22)21(14-15-7-5-4-6-8-15)18-11-12-24-19-10-9-16(23-2)13-17(18)19/h3-10,13,18H,1,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOLBYLPSGDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N(CC3=CC=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2621943.png)
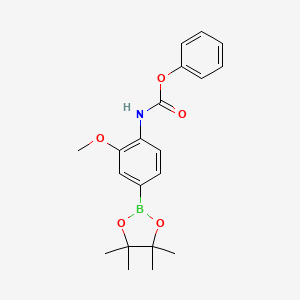
![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/no-structure.png)
![3-[5-amino-2-(2-methylpropyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2621949.png)
![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
![N-(5-Methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2621953.png)
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)
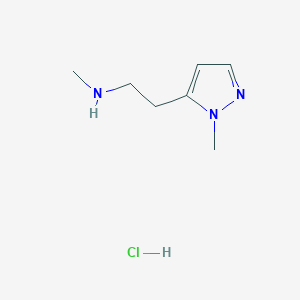
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
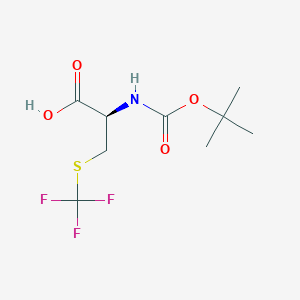
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide](/img/structure/B2621964.png)
